molecular formula C9H10Cl2N2O2 B035168 Urea, (2-(2,6-dichlorophenoxy)ethyl)- CAS No. 102433-14-7

Urea, (2-(2,6-dichlorophenoxy)ethyl)-

Cat. No. B035168
M. Wt: 249.09 g/mol
InChI Key: DNGGVVZOBSEDOT-UHFFFAOYSA-N
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Description

Urea, (2-(2,6-dichlorophenoxy)ethyl)-, also known as 2,4-D, is a widely used herbicide that is effective in controlling broadleaf weeds. It was first introduced in the 1940s and has since become one of the most commonly used herbicides in the world.

Mechanism Of Action

The mechanism of action of urea, (2-(2,6-dichlorophenoxy)ethyl)-, involves disrupting the growth and development of plants. It works by mimicking the action of the plant hormone auxin, which is responsible for regulating cell growth and division. By disrupting auxin signaling, urea, (2-(2,6-dichlorophenoxy)ethyl)-, inhibits the growth of the plant, ultimately leading to its death.

Biochemical And Physiological Effects

Urea, (2-(2,6-dichlorophenoxy)ethyl)-, has been shown to have a variety of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in auxin signaling, as well as changes in the levels of other plant hormones such as cytokinins and abscisic acid. It can also affect the activity of enzymes involved in cell wall synthesis and lignin biosynthesis.

Advantages And Limitations For Lab Experiments

Urea, (2-(2,6-dichlorophenoxy)ethyl)-, is a useful tool for studying the effects of auxin signaling on plant growth and development. It is relatively easy to apply and has a well-characterized mechanism of action. However, it is important to note that its effects may vary depending on the specific plant species and growth conditions. Additionally, it is important to use appropriate safety precautions when handling urea, (2-(2,6-dichlorophenoxy)ethyl)-, as it can be toxic to humans and animals.

Future Directions

There are several potential future directions for research on urea, (2-(2,6-dichlorophenoxy)ethyl)-. One area of interest is the development of more environmentally friendly herbicides that are less harmful to non-target organisms. Another area of interest is the study of the effects of urea, (2-(2,6-dichlorophenoxy)ethyl)-, on soil microbial communities and nutrient cycling. Finally, there is potential for the use of urea, (2-(2,6-dichlorophenoxy)ethyl)-, in the development of new plant growth regulators or other agricultural products.

Synthesis Methods

Urea, (2-(2,6-dichlorophenoxy)ethyl)-, is synthesized through a reaction between 2,6-dichlorophenol and 2-chloroacetic acid. The resulting product is then treated with urea to form the final product. This synthesis method is relatively simple and efficient.

Scientific Research Applications

Urea, (2-(2,6-dichlorophenoxy)ethyl)-, has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control broadleaf weeds in crops such as wheat, corn, and soybeans. It has also been studied for its potential use in controlling invasive plant species in natural ecosystems.

properties

CAS RN

102433-14-7

Product Name

Urea, (2-(2,6-dichlorophenoxy)ethyl)-

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

249.09 g/mol

IUPAC Name

2-(2,6-dichlorophenoxy)ethylurea

InChI

InChI=1S/C9H10Cl2N2O2/c10-6-2-1-3-7(11)8(6)15-5-4-13-9(12)14/h1-3H,4-5H2,(H3,12,13,14)

InChI Key

DNGGVVZOBSEDOT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)OCCNC(=O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCNC(=O)N)Cl

Other CAS RN

102433-14-7

synonyms

(2-(2,6-Dichlorophenoxy)ethyl)urea

Origin of Product

United States

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